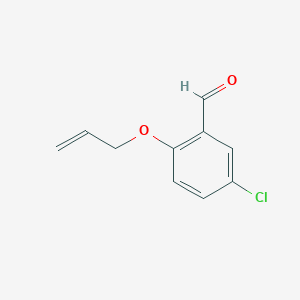

2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIGVDNGOWNOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403610 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152842-93-8 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Benzene Carbaldehyde Moiety in Advanced Synthetic Strategies

The benzenecarbaldehyde, or benzaldehyde (B42025), moiety is one of the most fundamental and industrially significant structures in organic chemistry. wikipedia.org As the simplest aromatic aldehyde, it consists of a benzene (B151609) ring attached to a formyl group (-CHO). wikipedia.orgbritannica.com This functional group is a cornerstone in synthetic organic chemistry due to its versatile reactivity. The carbonyl group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, a characteristic that drives many of its key reactions. ncert.nic.in

In advanced synthetic strategies, the benzaldehyde unit serves as a crucial precursor for a wide array of more complex molecules. britannica.com It is a key intermediate in the manufacturing of pharmaceuticals, fragrances, dyes, and agrochemicals. britannica.comsprchemical.com The aldehyde group can be readily transformed into other functional groups; for instance, it can be oxidized to form a carboxylic acid or reduced to a primary alcohol. Furthermore, it participates in numerous carbon-carbon bond-forming reactions, such as the Wittig, aldol, and Grignard reactions, which are essential for constructing complex molecular skeletons. Its role in condensation reactions with primary amines to form Schiff bases is also pivotal, particularly in the synthesis of heterocyclic compounds and biologically active molecules. researchgate.net

Significance of Allyloxy and Chloro Substituents in Molecular Design and Reactivity

The presence and positioning of the allyloxy and chloro substituents on the benzenecarbaldehyde ring are critical to the unique chemical profile of 2-(allyloxy)-5-chlorobenzenecarbaldehyde. These groups modulate the electronic properties of the aromatic ring and offer additional sites for chemical reactions, thereby enhancing its utility as a synthetic intermediate. chemimpex.com

The allyloxy group (–OCH₂CH=CH₂) introduces a highly versatile functional handle. Allyl ethers are well-established in modern organic chemistry for their diverse reactivity. mdpi.com The double bond within the allyl group can undergo a variety of transformations, including oxidation, epoxidation, polymerization, and cross-coupling reactions. mdpi.comontosight.ai The carbon-hydrogen bonds at the allylic position (the CH₂ group adjacent to the double bond) are weaker than typical C-H bonds, making this site more reactive. wikipedia.org This heightened reactivity allows for selective functionalization, making the allyloxy group a valuable component in the design of complex molecular architectures. ontosight.aiwikipedia.org

| Substituent | Electronic Effect | Influence on Reactivity |

| Allyloxy (-OCH₂CH=CH₂) | Electron-donating (Resonance) | Activates the aromatic ring; provides a reactive double bond for further synthesis. mdpi.comfiveable.me |

| Chloro (-Cl) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivates the aromatic ring toward electrophilic substitution but directs incoming groups to the ortho/para positions. stackexchange.comvedantu.com |

| Aldehyde (-CHO) | Electron-withdrawing (Inductive & Resonance) | Deactivates the aromatic ring; provides a key site for nucleophilic addition and other carbonyl reactions. ncert.nic.inlibretexts.org |

Overview of Research Trajectories for 2 Allyloxy 5 Chlorobenzenecarbaldehyde in Organic and Applied Chemistry

Established Synthetic Routes to this compound

The principal and most direct method for the preparation of this compound involves the O-allylation of 5-chlorosalicylaldehyde (B124248). This process is a variation of the well-established Williamson ether synthesis.

Precursor Selection and Initial Functionalization Steps

The key precursor for the synthesis of this compound is 5-chlorosalicylaldehyde (also known as 5-chloro-2-hydroxybenzaldehyde). This precursor can be synthesized through several routes, with the choice often depending on the starting materials' availability and scalability of the process.

One common laboratory-scale synthesis involves the formylation of p-chlorophenol. In a typical procedure, p-chlorophenol is treated with a formylating agent in the presence of a Lewis acid catalyst. For instance, reaction with paraformaldehyde and tin(IV) chloride in toluene (B28343) can yield 5-chlorosalicylaldehyde.

An alternative industrial approach involves the direct chlorination of salicylaldehyde (B1680747). This method requires careful control of reaction conditions to favor the formation of the desired 5-chloro isomer. The reaction of salicylaldehyde with an equimolar amount of chlorine gas can produce a mixture of chlorinated products, from which 5-chlorosalicylaldehyde is the major component.

| Starting Material | Reagents | Product | Yield | Reference |

| p-Chlorophenol | Paraformaldehyde, Tin(IV) chloride, Trioctylamine, Toluene | 5-Chlorosalicylaldehyde | Not specified | ugm.ac.id |

| Salicylaldehyde | Chlorine | 5-Chlorosalicylaldehyde | High | bldpharm.com |

Allylation Procedures and Reaction Conditions

The conversion of 5-chlorosalicylaldehyde to this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, most commonly allyl bromide.

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a weak base. Potassium carbonate is a frequently used base as it is inexpensive and effective in deprotonating the phenol. The reaction mixture is typically heated to facilitate the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Substrate | Allylating Agent | Base | Solvent | Temperature | Yield |

| 5-Chlorosalicylaldehyde | Allyl bromide | Potassium carbonate | Acetone | Reflux | Good to Excellent |

Note: The table represents typical conditions for this type of transformation, based on analogous reactions described in the literature.

Purification and Isolation Techniques in Laboratory and Industrial Contexts

Following the allylation reaction, the crude this compound must be purified to remove unreacted starting materials, the allylating agent, and inorganic salts.

Laboratory Scale: On a laboratory scale, purification is commonly achieved using column chromatography. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. Elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, allows for the separation of the desired product from impurities. The purity of the collected fractions is typically assessed by TLC.

Industrial Scale: For larger-scale industrial production, purification methods are chosen based on efficiency, cost, and environmental impact. A common industrial purification sequence for similar compounds involves:

Work-up: The reaction mixture is first filtered to remove inorganic salts. The filtrate is then typically washed with water to remove any remaining water-soluble impurities.

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator or a similar industrial-scale distillation apparatus.

Vacuum Distillation: The crude product can be further purified by vacuum distillation. This technique separates compounds based on their boiling points at reduced pressure, which is particularly useful for thermally sensitive compounds.

Crystallization: If the product is a solid at room temperature, crystallization can be an effective purification method. The crude product is dissolved in a hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities in the mother liquor. A patent for the production of the precursor, 5-chlorosalicylaldehyde, describes a crystallization step from an aqueous solution of a lower alkanol like isopropanol. bldpharm.com

Functional Group Transformations of this compound

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and primary alcohols.

Oxidation of the Aldehyde Moiety to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-(allyloxy)-5-chlorobenzoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

A common and effective method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. The reaction typically proceeds at room temperature or with gentle heating. After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the resulting carboxylic acid is isolated by acidification of the filtrate. Other oxidizing agents such as Jones reagent (CrO₃ in sulfuric acid and acetone) or Tollens' reagent could also be used, though KMnO₄ is often preferred for its efficiency and cost-effectiveness. The existence of 2-(allyloxy)-5-chloro-benzoic acid as a commercially available compound suggests that this transformation is a well-established process. nih.gov

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium permanganate (KMnO₄) | 2-(Allyloxy)-5-chlorobenzoic acid |

Note: This table outlines a plausible and standard method for this type of oxidation.

Reduction of the Aldehyde Moiety to Primary Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (2-(allyloxy)-5-chlorophenyl)methanol. This reduction is a fundamental transformation in organic chemistry and can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The reaction is generally clean and high-yielding. After the reduction is complete, the reaction is quenched, and the product alcohol is isolated through an extractive work-up. The commercial availability of (2-(allyloxy)-5-chlorophenyl)methanol indicates that its synthesis from the corresponding aldehyde is a feasible and established procedure. bldpharm.com

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride (NaBH₄) | Methanol or Ethanol | (2-(Allyloxy)-5-chlorophenyl)methanol |

Note: This table presents a standard and reliable method for this type of reduction.

Nucleophilic Aromatic Substitution at the Halogen Atom

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. The success of SNAr reactions typically hinges on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov In the case of this compound, the aldehyde group (-CHO) is a moderate electron-withdrawing group, and the chloro substituent is para to the allyloxy group and meta to the aldehyde.

The chlorine atom on the benzene ring can be substituted by strong nucleophiles. The reactivity of the aryl halide is influenced by both the electronic effects of the substituents and the nature of the nucleophile. The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack, although its effect is more pronounced at the ortho and para positions. The allyloxy group is generally considered an electron-donating group by resonance, which could potentially deactivate the ring towards nucleophilic attack. However, its inductive effect might be slightly electron-withdrawing.

While specific documented examples of SNAr reactions on this compound are not prevalent in readily available literature, the general principles of SNAr suggest that reactions with potent nucleophiles like amines or alkoxides would require forcing conditions (high temperatures and pressures) to proceed at a reasonable rate. The outcome of such reactions would be the displacement of the chloride ion by the incoming nucleophile to yield the corresponding substituted derivative. For instance, a reaction with a primary amine could potentially yield a 2-(allyloxy)-5-(alkylamino)benzenecarbaldehyde.

Cross-Coupling Reactions Utilizing the Chlorobenzaldehyde Scaffold

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations, the development of advanced catalyst systems has significantly expanded their utility. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, a successful Suzuki-Miyaura coupling would lead to the formation of a biaryl compound, where the chlorine atom is replaced by the organic group from the boronic acid. The choice of palladium catalyst and ligands is crucial for achieving good yields with aryl chlorides. thieme-connect.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orggold-chemistry.org A successful Sonogashira coupling of this compound would yield an aryl alkyne, a valuable building block in organic synthesis.

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 2-(Allyloxy)-5-arylbenzenecarbaldehyde | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable ligand and base |

| Heck | Alkene | 2-(Allyloxy)-5-(alkenyl)benzenecarbaldehyde | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand and a base |

| Sonogashira | Terminal alkyne | 2-(Allyloxy)-5-(alkynyl)benzenecarbaldehyde | Palladium catalyst and a Copper(I) co-catalyst with a base |

Cascade Radical Cyclization and Annulation Pathways

The presence of the ortho-allyloxy aldehyde functionality in this compound makes it an excellent substrate for cascade radical cyclization reactions. These reactions often proceed under mild conditions and allow for the rapid construction of complex heterocyclic scaffolds. A prominent application is the synthesis of chroman-4-one derivatives. researchgate.net

In a typical pathway, a radical is generated from a suitable precursor and adds to the aldehyde carbonyl group. The resulting oxygen-centered radical can then undergo an intramolecular cyclization by attacking the double bond of the allyl group. This process, often a 6-exo-trig cyclization, leads to the formation of a five-membered ring intermediate which then rearranges to the more stable six-membered chroman-4-one ring system. Various radical precursors can be employed, allowing for the introduction of different substituents at the 3-position of the chroman-4-one core. researchgate.netresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also potential pathways for this molecule. For example, [3+2] annulation reactions with suitable partners could lead to the formation of five-membered heterocyclic rings fused to the benzene ring. chim.itorganic-chemistry.org

Comparative Analysis of Reactivity with Structurally Related Aromatic Aldehyde Compounds

The reactivity of this compound is dictated by the electronic properties of its substituents. A comparative analysis with other substituted benzaldehydes helps to understand its chemical behavior.

Effect of the Allyloxy Substituent: The allyloxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. However, its inductive effect is electron-withdrawing. In the context of nucleophilic aromatic substitution, its electron-donating nature would be deactivating. The presence of the double bond in the allyl group introduces a site for potential side reactions, such as addition or isomerization, under certain reaction conditions.

In comparison to 4-chlorobenzaldehyde, the ortho-allyloxy group in this compound would likely increase the electron density on the aromatic ring, potentially making it more susceptible to electrophilic attack and less reactive in nucleophilic aromatic substitution at the chlorine position. However, the ortho-allyloxy group can also participate in chelation with metal catalysts in cross-coupling reactions, potentially influencing the reaction's rate and selectivity.

Compared to 2-methoxy-5-chlorobenzaldehyde, the reactivity would be similar in many aspects due to the analogous electronic nature of the methoxy (B1213986) and allyloxy groups. However, the unsaturation in the allyloxy group provides a unique reaction handle for radical cyclizations and other transformations not possible with the methoxy analogue.

| Compound | Substituent Effects | Predicted Reactivity Trends |

| This compound | -CHO (EWG), -Cl (EWG inductive, EDG resonance), -OAllyl (EDG resonance, EWG inductive) | Moderate reactivity in SNAr. Good substrate for cross-coupling (with appropriate catalysts) and excellent for radical cyclizations. |

| 4-Chlorobenzaldehyde | -CHO (EWG), -Cl (EWG inductive, EDG resonance) | More reactive in SNAr at the chlorine than the title compound due to less electron donation. Substrate for cross-coupling. |

| 2-Methoxy-5-chlorobenzaldehyde | -CHO (EWG), -Cl (EWG inductive, EDG resonance), -OMe (EDG resonance, EWG inductive) | Similar electronic profile to the title compound, but lacks the allylic double bond for radical cyclizations. |

| Benzaldehyde (B42025) | Unsubstituted | Baseline reactivity for aromatic aldehydes. |

Elucidation of Reaction Mechanisms for Derivatization Processes

The derivatization of this compound often involves transformations that lead to the formation of chroman-4-one scaffolds, which are significant structural motifs in medicinal chemistry. One such efficient method is the cascade radical annulation with oxamic acids under metal-free conditions. chemicalmanufacturers.in This process is initiated by the generation of carbamoyl (B1232498) radicals from oxamic acids. These radicals then engage in a decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes, such as this compound, to yield carbamoylated chroman-4-ones. This approach is noted for its high functional group tolerance and broad substrate scope. chemicalmanufacturers.in

The general mechanism for this type of derivatization can be outlined as follows:

Initiation: Generation of a carbamoyl radical from an oxamic acid precursor.

Addition: The carbamoyl radical adds to the aldehyde group of this compound.

Cyclization: An intramolecular radical cyclization occurs, involving the allyloxy group.

Termination: The reaction is terminated to yield the final chroman-4-one derivative.

This metal-free approach presents a more environmentally benign and economical alternative to traditional methods, which often require harsh reaction conditions. chemicalmanufacturers.in

| Reaction Type | Reactant | Key Transformation | Product |

| Cascade Radical Annulation | Oxamic Acids | Decarboxylative radical cascade cyclization | Carbamoylated Chroman-4-ones |

Studies on Radical Pathway Intermediates and Propagation

Radical reactions involving 2-(allyloxy)arylaldehydes, including the 5-chloro substituted variant, are powerful tools for constructing complex cyclic systems. chemicalmanufacturers.in A common strategy involves the tert-butyl hydroperoxide (TBHP)-promoted radical cyclization. In these reactions, radical intermediates play a pivotal role in the propagation of the reaction cascade.

The generation of radical species can be initiated by various methods, including the use of visible light-induced sulfonylation/cyclization under photocatalyst-free conditions. chemicalmanufacturers.in In the context of this compound, a radical can be generated and subsequently add to the alkene of the allyl group, initiating a cyclization. This process often leads to the formation of a five- or six-membered ring, depending on the reaction conditions and the nature of the radical.

Key intermediates in these radical pathways include:

Initial Radical: Generated from a radical initiator or precursor.

Adduct Radical: Formed after the addition of the initial radical to the aldehyde or allyl group.

Cyclized Radical: Resulting from the intramolecular cyclization of the adduct radical.

The propagation of the radical chain continues until a termination step occurs. These radical cascade reactions are highly efficient and allow for the rapid construction of complex molecular frameworks from simple starting materials like this compound. chemicalmanufacturers.in

| Intermediate Type | Formation Step | Role in Propagation |

| Initial Radical | Initiation | Starts the radical chain reaction |

| Adduct Radical | Radical Addition | Precursor to cyclization |

| Cyclized Radical | Intramolecular Cyclization | Leads to the core cyclic structure |

Stereochemical Outcomes and Asymmetric Induction in Catalytic Systems

Achieving high stereoselectivity in reactions involving prochiral substrates like this compound is a significant challenge in organic synthesis. The development of asymmetric catalytic systems is crucial for controlling the stereochemical outcome of these reactions. Chiral N,N'-dioxide-metal complexes have emerged as effective catalysts for a variety of enantioselective radical transformations.

These catalytic systems can orchestrate both the generation of radicals and the subsequent enantioselective transformation in a highly controlled manner. For a substrate like this compound, a chiral Lewis acid catalyst could coordinate to the carbonyl group, creating a chiral environment that directs the approach of a nucleophile or radical to one face of the molecule.

Strategies for achieving asymmetric induction include:

Oxidant-Driven Radical Generation: Utilizing oxidants in conjunction with chiral redox-active or redox-inert metal catalysts to achieve asymmetric difunctionalization.

Photocatalytic Strategy: Merging visible light photocatalysis with chiral Lewis acid catalysts to enable enantioselective radical additions.

Lewis Acid-Enabled Substrate Photoexcitation: Employing chiral N,N'-dioxide-metal complexes to modulate the photophysical properties of the substrate, enabling photocatalyst-free asymmetric reactions.

While the inherent high reactivity and short lifetime of radical species present challenges to achieving high stereoselectivity, the use of well-designed chiral catalytic systems offers a promising avenue for the asymmetric synthesis of complex molecules derived from this compound.

| Catalytic Strategy | Chiral Catalyst Type | Mechanism of Stereocontrol |

| Oxidant-Driven Radical Generation | Chiral N,N'-dioxide-metal complexes | Coordination to the substrate, creating a chiral pocket |

| Photocatalytic Strategy | Chiral Lewis Acids | Directing the facial selectivity of radical addition |

| Substrate Photoexcitation | Chiral N,N'-dioxide-metal complexes | Altering photochemical properties of the substrate |

Applications of 2 Allyloxy 5 Chlorobenzenecarbaldehyde As a Key Building Block in Complex Chemical Syntheses

Role in the Elaboration of Diverse Organic Molecular Architectures

2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a valuable building block in organic synthesis, enabling the creation of complex molecular structures. chemimpex.com The presence of the aldehyde group allows for a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a primary alcohol. Furthermore, the chlorine atom on the benzene (B151609) ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. The allyloxy group provides an additional point for modification, such as through allylic rearrangement. This versatility makes it a key component in the assembly of intricate molecules for various applications. chemimpex.comontosight.ai

The reactivity of its functional groups allows for participation in a range of chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are fundamental in the construction of diverse molecular frameworks. chemimpex.com For instance, the aldehyde can react with a variety of nucleophiles, a foundational reaction in the formation of new carbon-carbon bonds. This reactivity is essential for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules. bohrium.com

Strategic Intermediate in Pharmaceutical Lead Compound Development

This compound is a significant intermediate in the development of new pharmaceutical leads. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. chemimpex.com

Synthesis of Novel Drug Candidates

The aldehyde functional group is a particularly useful handle for chemical modifications. Aldehydes are known to be attractive building blocks due to their ability to readily react with various nucleophiles. sigmaaldrich.com This reactivity is exploited in the synthesis of new chemical entities with potential therapeutic applications. For example, it can be used in the design of compounds with potential antibacterial and antifungal properties. chemimpex.com

Precursors for Compounds with Antimicrobial Properties

Research has indicated the utility of this compound in creating compounds that exhibit antibacterial and antifungal properties. chemimpex.com The development of new antimicrobial agents is a critical area of pharmaceutical research, and this compound serves as a valuable precursor in these efforts.

Derivatization to Biologically Active Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. mdpi.com More than 85% of all biologically active chemical entities contain a heterocycle. mdpi.com this compound can be derivatized to form a variety of biologically active heterocyclic scaffolds. These scaffolds are fundamental structures upon which new drugs can be built. For instance, aldehydes are used in the synthesis of various heterocyclic systems which can then be tested for biological activities such as antioxidant and antitumor properties. researchgate.net

Contribution to Agrochemical Compound Synthesis

In addition to its role in pharmaceuticals, this compound is also a key intermediate in the synthesis of agrochemicals. chemimpex.com

Precursors for Herbicides and Pesticides

This compound finds applications in the development of new herbicides and pesticides, contributing to effective crop protection solutions. chemimpex.com The synthesis of these agrochemicals often involves the modification of the core structure of this compound to produce molecules with specific herbicidal or pesticidal activity.

Integration into Advanced Material Science Formulations

The unique molecular architecture of this compound, featuring both an allyloxy and a chlorobenzenecarbaldehyde moiety, presents significant opportunities for its use in advanced material science. These functional groups offer multiple pathways for polymerization and cross-linking, making it a versatile component for creating high-performance materials. The presence of the allyloxy group is particularly notable, as it can participate in a variety of polymerization reactions, including thermal and radical-initiated processes. This allows for the integration of the molecule into polymer backbones or as a cross-linking agent to enhance the three-dimensional network of the material.

The incorporation of this compound into polymer matrices can lead to significant enhancements in their thermal and mechanical properties. The allyloxy group can be leveraged for cross-linking, which increases the density of the polymer network. A higher cross-linking density generally correlates with improved tensile strength, Young's modulus, and glass transition temperature in polymers like epoxy resins.

Table 1: Potential Impact of this compound on Polymer Properties (Hypothetical)

| Property | Expected Change | Rationale |

| Tensile Strength | Increase | Increased cross-linking density from the allyloxy group. |

| Young's Modulus | Increase | Formation of a more rigid polymer network. |

| Thermal Stability | Increase | Introduction of aromatic rings and a stable cross-linked structure. |

| Elongation at Break | Decrease | Increased rigidity and reduced chain mobility. |

In the realm of coatings and adhesives, this compound can serve as a valuable additive to improve adhesion and durability. The aldehyde group present in the molecule can react with various functional groups in substrate materials or within the coating formulation itself, such as amines or hydroxyls, to form strong covalent or hydrogen bonds. This enhances the interfacial adhesion between the coating and the substrate.

For example, in polyurethane coatings, the aldehyde group could potentially react with residual isocyanate groups or be incorporated into the polyol component to create a more integrated and strongly bonded coating. The allyloxy group offers a secondary mechanism for improving durability through post-curing cross-linking reactions. Once the coating is applied, a thermal treatment could initiate the Claisen rearrangement of the allyloxy groups, leading to a denser and more chemically resistant film.

Table 2: Potential Contributions of Functional Groups to Coating Performance (Hypothetical)

| Functional Group | Potential Contribution | Mechanism |

| Aldehyde | Enhanced Adhesion | Reaction with substrate functional groups (e.g., amines, hydroxyls). |

| Allyloxy | Increased Durability | Post-curing cross-linking via thermal rearrangement (Claisen). |

| Chloro | Improved Chemical Resistance | Increased stability of the aromatic ring. |

Future Directions and Emerging Research Avenues for 2 Allyloxy 5 Chlorobenzenecarbaldehyde

Catalytic Asymmetric Synthesis Utilizing 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

The development of methods for the enantioselective transformation of this compound is a key area of future research. The goal is to control the three-dimensional arrangement of atoms in the products, which is crucial for applications in pharmaceuticals and materials science.

Development of Chiral Catalysts and Ligands for Enantioselective Transformations

Future work will likely focus on the design and application of novel chiral catalysts and ligands to induce high levels of enantioselectivity in reactions involving the aldehyde group of this compound. Research into the broader class of benzaldehydes has shown that chiral catalysts can effectively control the stereochemical outcome of reactions. For instance, quantum chemical studies on the asymmetric allylation of benzaldehyde (B42025) using chiral allylboronates have demonstrated that the desired stereoisomer can be obtained through a chair-like transition state, with theoretical predictions aligning with experimental results. nih.gov The development of non-C2 symmetric chiral ligands is also a promising avenue, as they have shown success in achieving enantioselectivity in challenging reactions like allyl-allyl couplings. nih.gov

Diastereoselective Control in Complex Molecule Construction

In addition to controlling enantioselectivity, achieving diastereoselective control is critical when creating molecules with multiple stereocenters. The allyloxy group in this compound can play a crucial role in directing the stereochemical outcome of reactions at other sites in the molecule. Synergistic catalysis, combining a chiral primary amine and a palladium catalyst, has been shown to be effective in the asymmetric α-allylic allenylation of aldehydes, allowing for the control of non-adjacent stereocenters. nih.gov This type of dual catalytic system could be adapted for this compound to construct complex chiral structures with high diastereoselectivity.

Exploration of Novel Reactivity Patterns and Multi-Component Reaction Development

The unique combination of functional groups in this compound opens the door to exploring new chemical reactions and streamlining synthetic processes through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govbeilstein-journals.orgnih.gov

The aldehyde group can participate in a variety of MCRs, such as the Strecker, Hantzsch, and Biginelli reactions, to rapidly build molecular diversity. nih.gov Furthermore, the allyloxy moiety can be involved in radical cascade cyclizations, a powerful strategy for synthesizing complex heterocyclic structures like chroman-4-ones. researchgate.net Research on 2-(allyloxy)arylaldehydes has demonstrated their utility in such radical-initiated processes. researchgate.net Future research will likely focus on designing novel MCRs that specifically leverage the reactivity of this compound to create libraries of structurally diverse molecules for biological screening.

Computational Chemistry Approaches to Predict Reactivity and Optimize Synthetic Pathways

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting the reactivity of molecules and optimizing reaction conditions. csmres.co.uk Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and understand the factors that control selectivity. nih.gov

For this compound, computational studies can provide valuable insights into its electronic structure and how this influences its reactivity in various transformations. Theoretical investigations of the reaction pathways of benzaldehydes are already being used to understand hydrogenation and hydrogenolysis processes. researchgate.net By applying these computational methods, researchers can screen potential catalysts and reaction conditions in silico, thereby accelerating the development of new and efficient synthetic routes to valuable compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde, and how can researchers optimize yield in small-scale laboratory synthesis?

- Methodological Answer : The compound can be synthesized via functionalization of a chlorobenzaldehyde precursor. A plausible route involves:

Allylation : Reacting 5-chloro-2-hydroxybenzaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the allyloxy group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC. Adjust stoichiometric ratios (e.g., excess allyl bromide) and reaction time (typically 12–24 hours under reflux). For lab-scale synthesis, yields of 60–75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm. The allyloxy group shows resonances at δ 5.8–6.1 ppm (CH₂=CH₂) and δ 4.5–4.7 ppm (OCH₂) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm; the chlorine substituent deshields adjacent aromatic carbons .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of allyloxy group) .

- MS : Molecular ion peak at m/z 196.63 (C₁₀H₉ClO₂) with fragmentation patterns confirming the allyloxy and chloro substituents .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light and humidity to prevent aldol condensation or oxidation .

- Handling : Use nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. In case of spills, absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to photooxidation, and how can this be mitigated in photochemical studies?

- Methodological Answer :

- Mechanism : The allyloxy group and electron-deficient aromatic ring make the compound prone to radical-mediated photooxidation, forming quinone derivatives or epoxides .

- Mitigation : Conduct reactions under nitrogen atmosphere with UV filters (e.g., amber glassware). Add radical scavengers (e.g., BHT) to suppress side reactions .

- Monitoring : Use HPLC-PDA to track degradation products. Retention time shifts or new peaks indicate oxidation .

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?

- Methodological Answer :

- Root Causes : Discrepancies may arise from solvent effects, concentration-dependent aggregation, or incorrect DFT computational parameters.

- Resolution :

Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent polarity impacts.

Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) incorporating implicit solvent models .

For aromatic protons, Karplus-type equations can validate coupling constants vs. dihedral angles .

Q. What computational strategies are suitable for modeling the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to evaluate activation energies for NAS at the chloro-substituted position.

- Frontier Molecular Orbitals (FMOs) : Analyze LUMO localization on the chloro-bearing carbon to predict electrophilic reactivity .

- Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF) that enhance NAS rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.